4-Fluoro-3-phenoxybenzaldehyde
Overview
Description
4-Fluoro-3-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H9FO2. It is a solid at room temperature and is soluble in organic solvents such as ethers and ketones, but insoluble in water . This compound is commonly used as an intermediate in organic synthesis and in the production of pesticides .
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates .
Mode of Action
It is used as a reactant in chemical reactions, suggesting it interacts with other compounds to form new substances .
Result of Action
As a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates, it contributes to the formation of these compounds .
Action Environment
It is generally recommended to prevent the compound from entering drains or waterways, suggesting that environmental conditions could potentially affect its stability and action .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates, which are then used as copolymers with styrene . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For instance, the compound’s interaction with enzymes involved in oxidative stress responses can lead to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a specific dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and end products. These changes can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure. Its localization to specific subcellular sites is essential for its role in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 4-Fluoro-3-phenoxybenzaldehyde involves the reaction of 3-phenoxybenzaldehyde with hydrogen fluoride . The reaction typically requires the presence of other solvents and catalysts. Another method involves the acetal cleavage of this compound acetals using acids .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-fluoro-3-phenoxybenzyl bromide with hexamethylenetetramine, followed by heating the product with acids . This method is preferred due to its efficiency and higher yield compared to other synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 4-Fluoro-3-phenoxybenzoic acid.
Reduction: 4-Fluoro-3-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-phenoxybenzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- Fluorobenzene
- 4-Fluorobenzaldehyde
- 4-Chlorotoluene
- 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane
Comparison: 4-Fluoro-3-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under acidic conditions . This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications.
Properties
IUPAC Name |
4-fluoro-3-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICMOLUAHZVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073611 | |
Record name | 4-Fluoro-3-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68359-57-9 | |
Record name | 4-Fluoro-3-phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68359-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoro-3-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Fluoro-3-phenoxybenzaldehyde in the context of these research papers?
A1: this compound serves as a key precursor in synthesizing various compounds, particularly insecticides. For instance, it's used to create isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid-α-cyano-3-phenoxy-4-fluorobenzyl ester, a potent insecticide []. It's also utilized in synthesizing 1,3,4-oxadiazole derivatives, some exhibiting insecticidal activity [].
Q2: How is this compound typically synthesized?
A2: One established method for synthesizing this compound is through the Sommelet reaction []. This involves several steps, starting with the chlorination of 4-fluoro-3-phenoxytoluene to produce α-chloro-4-fluoro-3-phenoxybenzaldehyde and α,α-dichloro-4-fluoro-3-phenoxybenzaldehyde. These compounds then react with hexamine in an aqueous acetic acid solution to yield the final product.
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A3: Researchers frequently utilize a combination of techniques to confirm the structure and purity of this compound. These include:
- Gas Chromatography (GC): This method, often paired with an electron capture detector (GC-ECD), is particularly useful for determining the presence and quantity of this compound, especially at trace levels, such as in honey samples [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide detailed information about the compound's structure and conformation [].
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns [].
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern, providing further structural confirmation [].
- Elemental Analysis: This verifies the elemental composition of the synthesized compound, ensuring it aligns with the expected molecular formula [].
Q4: Are there any known degradation products of this compound, and if so, how are they monitored?
A4: Yes, one known degradation product is this compound cyanohydrin (FPBC) []. This compound, along with another degradation product, this compound (FPB), can be monitored in substances like honey using ultrasonically assisted extraction followed by analysis with gas chromatography equipped with an electron capture detector (GC-ECD) [].
Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound derivatives, and what were the findings?
A5: While the provided abstracts don't delve into specific SAR studies focused on this compound, research on its derivatives, like the synthesized 1,3,4-oxadiazoles, reveals the impact of structural modifications on insecticidal activity []. Further research exploring the SAR of this compound and its derivatives is crucial to optimize their efficacy and potentially uncover new applications.
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